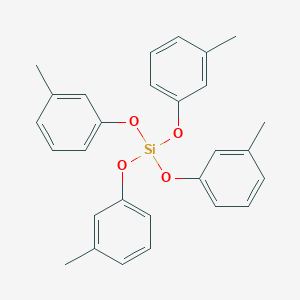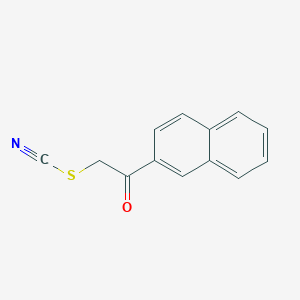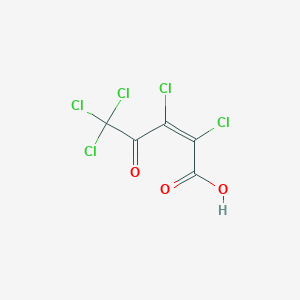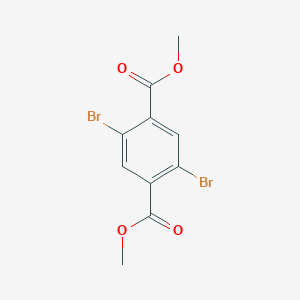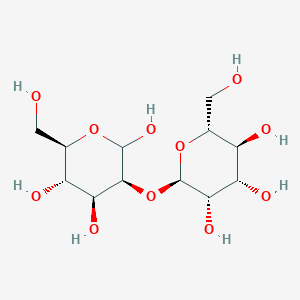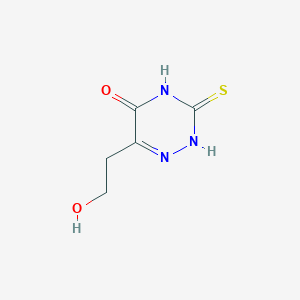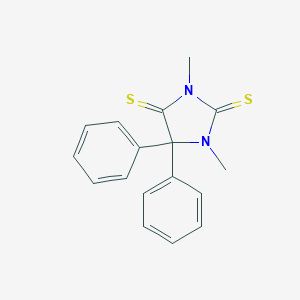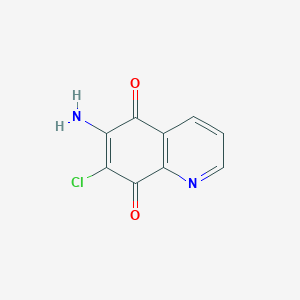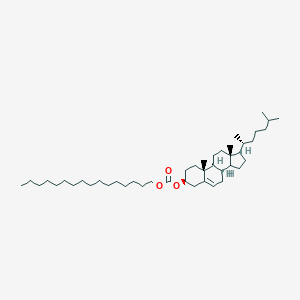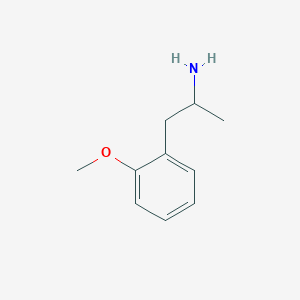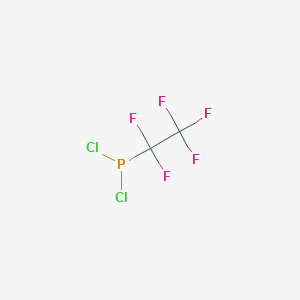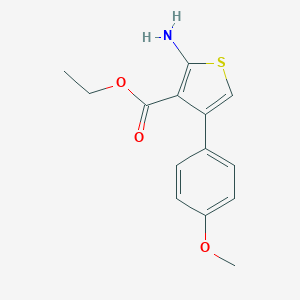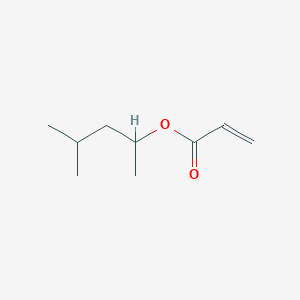
2-Propenoic acid, 1,3-dimethylbutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 1,3-dimethylbutyl ester, also known as di-n-butyl fumarate, is a chemical compound that is widely used in various scientific research applications. It is an ester of fumaric acid and is commonly used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate is not well understood. However, it is believed to act as an antioxidant and anti-inflammatory agent, which may be beneficial in the treatment of various diseases such as multiple sclerosis.
Biochemical And Physiological Effects
Di-n-butyl fumarate has been shown to have various biochemical and physiological effects. It has been found to increase the expression of antioxidant genes and reduce oxidative stress in cells. Additionally, it has been shown to modulate the immune system and reduce inflammation.
Advantages And Limitations For Lab Experiments
Di-n-butyl fumarate is a versatile reagent that is easy to handle and has a long shelf life. It is also relatively inexpensive and readily available. However, it can be toxic if ingested or inhaled, and care should be taken when handling it in the laboratory.
Future Directions
There are several future directions for the use of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate in scientific research. One potential application is in the development of new drugs for the treatment of various diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, it may be used as a potential antioxidant and anti-inflammatory agent in the food and cosmetic industries. Further research is needed to fully understand the mechanism of action of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate and its potential applications in various fields.
Synthesis Methods
Di-n-butyl fumarate can be synthesized by the reaction of fumaric acid with n-butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via an esterification reaction, where the carboxylic acid group of fumaric acid reacts with the hydroxyl group of n-butanol, resulting in the formation of 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate.
Scientific Research Applications
Di-n-butyl fumarate is widely used in scientific research as a reagent in organic synthesis, particularly in the synthesis of polymers and resins. It is also used as a plasticizer in the production of polyvinyl chloride (PVC) and other plastics. Additionally, 2-Propenoic acid, 1,3-dimethylbutyl ester fumarate is used as a flavoring agent in the food industry.
properties
CAS RN |
18933-92-1 |
|---|---|
Product Name |
2-Propenoic acid, 1,3-dimethylbutyl ester |
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methylpentan-2-yl prop-2-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-9(10)11-8(4)6-7(2)3/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
BVDBXCXQMHBGQM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)OC(=O)C=C |
Canonical SMILES |
CC(C)CC(C)OC(=O)C=C |
Other CAS RN |
18933-92-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



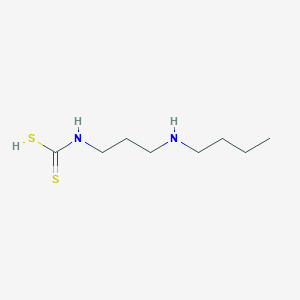
![Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-](/img/structure/B95760.png)
